molecular formula C19H19FN4O4 B10757645 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine

4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine

Cat. No.: B10757645
M. Wt: 386.4 g/mol
InChI Key: RFLOFHKRBGKCOB-AWEZNQCLSA-N
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Preparation Methods

The synthesis of 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled to form the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives .

Properties

Molecular Formula

C19H19FN4O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine

InChI

InChI=1S/C19H19FN4O4/c1-27-17-6-4-13(24(25)26)7-12(17)8-14(16-10-22-19(21)23-16)11-3-5-18(28-2)15(20)9-11/h3-7,9-10,14H,8H2,1-2H3,(H3,21,22,23)/t14-/m0/s1

InChI Key

RFLOFHKRBGKCOB-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C[C@@H](C2=CC(=C(C=C2)OC)F)C3=CN=C(N3)N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(C2=CC(=C(C=C2)OC)F)C3=CN=C(N3)N

Origin of Product

United States

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